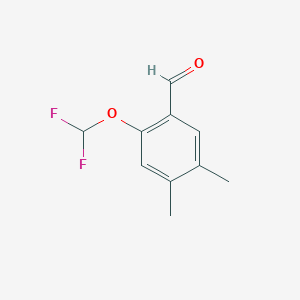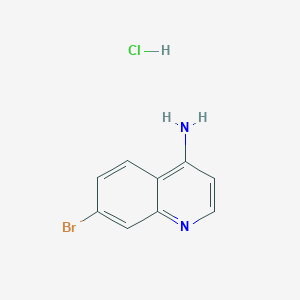
7-ブロモキノリン-4-アミン塩酸塩
説明
7-Bromoquinolin-4-amine hydrochloride is an organic compound with the chemical formula C9H7BrN2·HCl. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 7th position and an amine group at the 4th position on the quinoline ring structure makes this compound unique. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
科学的研究の応用
7-Bromoquinolin-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Quinoline derivatives, to which this compound belongs, are known to have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The bromine atom in the 7-Bromoquinolin-4-amine hydrochloride may enhance its reactivity, allowing it to interact more effectively with its targets .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Given the broad biological activities of quinoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
7-Bromoquinolin-4-amine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, a cofactor essential for DNA synthesis and repair . Additionally, 7-Bromoquinolin-4-amine hydrochloride can bind to N-myristoyl transferase, an enzyme that catalyzes the transfer of myristoyl groups to proteins, affecting their localization and function . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme functions and protein modifications.
Cellular Effects
The effects of 7-Bromoquinolin-4-amine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Moreover, 7-Bromoquinolin-4-amine hydrochloride can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production . These cellular effects underscore the compound’s potential in cancer research and therapeutic development.
Molecular Mechanism
At the molecular level, 7-Bromoquinolin-4-amine hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For instance, the compound’s interaction with dihydrofolate reductase results in enzyme inhibition, reducing the synthesis of tetrahydrofolate and subsequently affecting DNA synthesis . Additionally, 7-Bromoquinolin-4-amine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms provide insights into the compound’s potential therapeutic applications and its role in biochemical research.
Temporal Effects in Laboratory Settings
The stability and degradation of 7-Bromoquinolin-4-amine hydrochloride in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, affecting its efficacy in biochemical assays . Long-term studies in vitro and in vivo have demonstrated that 7-Bromoquinolin-4-amine hydrochloride can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Bromoquinolin-4-amine hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate enzyme activity and gene expression . At higher doses, it can induce toxic effects, including cellular apoptosis and organ damage . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications and biochemical studies.
Metabolic Pathways
7-Bromoquinolin-4-amine hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes such as dihydrofolate reductase and N-myristoyl transferase, affecting the synthesis of essential biomolecules and protein modifications . Additionally, the compound can influence metabolic flux by altering the levels of key metabolites, impacting cellular energy production and biosynthetic processes . These interactions underscore the compound’s potential in studying metabolic regulation and developing metabolic therapies.
Transport and Distribution
The transport and distribution of 7-Bromoquinolin-4-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, 7-Bromoquinolin-4-amine hydrochloride can bind to various proteins, influencing its localization and function . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and optimizing its use in biochemical research.
Subcellular Localization
7-Bromoquinolin-4-amine hydrochloride exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Additionally, post-translational modifications, such as phosphorylation and acetylation, can influence the compound’s targeting to specific cellular compartments . Understanding the subcellular localization of 7-Bromoquinolin-4-amine hydrochloride is essential for elucidating its molecular mechanisms and optimizing its use in biochemical studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinolin-4-amine hydrochloride typically involves the bromination of quinoline derivatives followed by amination. One common method includes the bromination of 4-aminoquinoline using bromine or N-bromosuccinimide in an appropriate solvent like chloroform. The resulting 7-bromo-4-aminoquinoline is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods often employ greener and more sustainable approaches. For instance, the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are explored to enhance yield and reduce environmental impact .
Types of Reactions:
Oxidation: 7-Bromoquinolin-4-amine hydrochloride can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
類似化合物との比較
Quinoline: The parent compound, lacking the bromine and amine groups.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8th position, known for its antimicrobial properties.
7-Bromoquinolin-8-ol: Another brominated quinoline derivative with different substitution patterns.
Uniqueness: 7-Bromoquinolin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the amine group allows for versatile chemical modifications and interactions with biological targets .
特性
IUPAC Name |
7-bromoquinolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-5H,(H2,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEURIUWGVLHXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


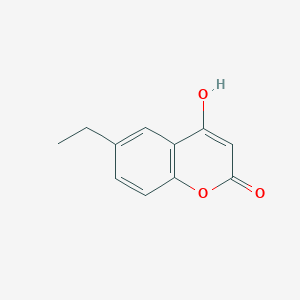
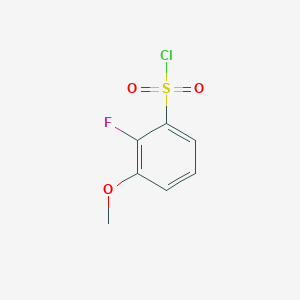
![2-Boc-7-amino-2-azabicyclo[2.2.1]heptane](/img/structure/B1441546.png)
![2-Methyl-3-[(trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1441551.png)
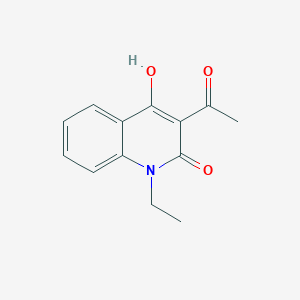
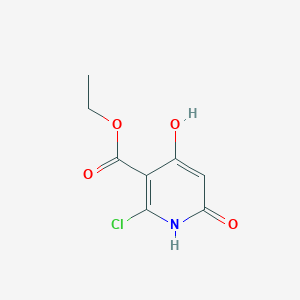

![[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1441555.png)
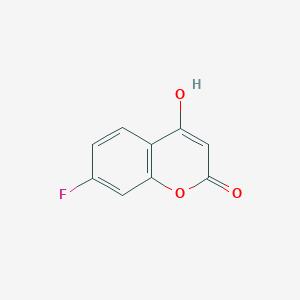
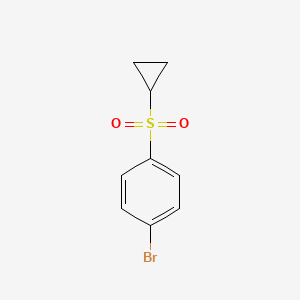

![4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid](/img/structure/B1441564.png)

